

Daltroban (BM-13505) chemical structure and properties

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Daltroban (BM-13505): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Pharmacological Properties

Daltroban, also known as BM-13505 and SKF-96148, is a potent and selective thromboxane A2 (TXA2) receptor antagonist. Chemically, it is designated as 4-[2-[(4-chlorophenyl)sulfonyl]amino]ethyl]benzeneacetic acid. Its primary pharmacological action is the competitive inhibition of the thromboxane A2/prostaglandin H2 (TP) receptor, which plays a crucial role in platelet aggregation and vasoconstriction.

Chemical Properties



| Property | Value | Reference |
|-------------------|---|-----------|
| IUPAC Name | 4-[2-[(4- chlorophenyl)sulfonyl]amino]et hyl]benzeneacetic acid | |
| Synonyms | BM-13505, SKF-96148 | _ |
| CAS Number | 79094-20-5 | _ |
| Molecular Formula | C16H16CINO4S | _ |
| Molecular Weight | 353.82 g/mol | _ |
| Appearance | White to off-white solid | _ |
| Solubility | Soluble in DMSO | - |

Pharmacological Properties

| Parameter | Value | Species/Syste m | Conditions | Reference |
|--|------------------------|---------------------------|-----------------|-----------|
| IC ₅₀ (Platelet Aggregation) | 77 nM | Human | U-46619-induced | [1] |
| pA ₂ Value | 7.75 ± 0.07 | Human Washed Platelets | vs. U-46619 | [2] |
| ED ₅₀ (Pulmonary Hypertensive Response) | 20 (16–29) μg/kg | Rat (in vivo) | [1] | |
| ED ₅₀ (Hematocrit Increase) | 217 (129–331) μg/kg | Rat (in vivo) | [1] | |
| ED50 (Mean Arterial Pressure Increase) | 94 (64–125) μg/kg | Rat (in vivo) | [1] | _ |

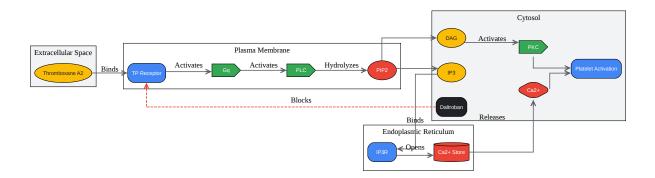
Mechanism of Action and Signaling Pathway



Daltroban exerts its effects by competitively blocking the TP receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous agonist, thromboxane A2, to the TP receptor initiates a signaling cascade that leads to platelet activation and smooth muscle contraction.

Activation of the TP receptor leads to the coupling of G α q and G α 13 proteins. G α q activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²+). The increase in cytosolic Ca²+, along with the activation of protein kinase C (PKC) by DAG, promotes platelet shape change, granule secretion, and aggregation. G α 13 activation leads to the stimulation of RhoGEFs, activating the small GTPase Rho, which is involved in cytoskeletal rearrangements and smooth muscle contraction.

By antagonizing the TP receptor, **Daltroban** prevents these downstream signaling events, thereby inhibiting platelet aggregation and vasoconstriction.



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Caption: Thromboxane A2 Signaling Pathway and **Daltroban** Inhibition.

Experimental Protocols In Vitro Platelet Aggregation Assay

This protocol describes the methodology to assess the inhibitory effect of **Daltroban** on platelet aggregation induced by a thromboxane mimetic, U-46619, using light transmission aggregometry.

Materials:

- Human whole blood from healthy, drug-free volunteers
- 3.8% (w/v) Sodium Citrate
- U-46619 (Thromboxane A2 mimetic)
- **Daltroban** (BM-13505)
- Phosphate Buffered Saline (PBS), pH 7.4
- Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
- Light Transmission Aggregometer

Procedure:

- Blood Collection and PRP/PPP Preparation:
 - Collect whole blood into tubes containing 3.8% sodium citrate (9:1, blood:citrate).
 - Centrifuge the blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.
 - To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 20 minutes.
 - Adjust the platelet count in the PRP to approximately 2.5-3.0 x 108 platelets/mL using PPP.
- Aggregometry:

Foundational & Exploratory



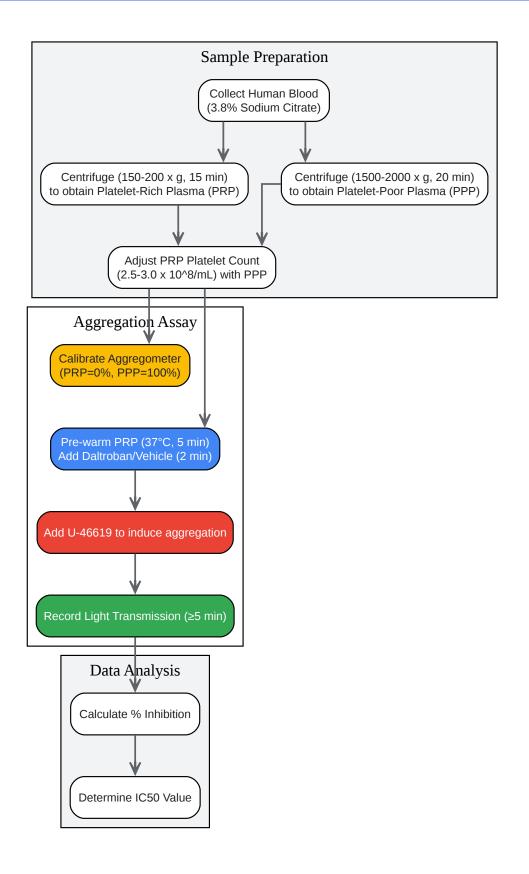


- Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
- Pre-warm PRP samples to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.
- Add various concentrations of **Daltroban** or vehicle (DMSO) to the PRP and incubate for 2 minutes.
- Initiate platelet aggregation by adding a submaximal concentration of U-46619.
- Record the change in light transmission for at least 5 minutes to measure the maximum aggregation.

• Data Analysis:

- Calculate the percentage of inhibition of aggregation for each **Daltroban** concentration compared to the vehicle control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the **Daltroban** concentration and fitting the data to a sigmoidal dose-response curve.





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Caption: Workflow for In Vitro Platelet Aggregation Assay.



Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of **Daltroban** for the TP receptor using a competitive radioligand binding assay.

Materials:

- Human platelet membranes (source of TP receptors)
- [3H]-SQ 29,548 (radioligand)
- **Daltroban** (BM-13505)
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
- Wash buffer (ice-cold binding buffer)
- Glass fiber filters
- Scintillation cocktail
- Liquid scintillation counter

Procedure:

- Membrane Preparation:
 - Prepare human platelet membranes from PRP by sonication or homogenization followed by differential centrifugation to isolate the membrane fraction.
 - Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
- Binding Assay:
 - In a series of tubes, add a fixed amount of platelet membrane protein (e.g., 50-100 μg).
 - Add a fixed concentration of the radioligand [3H]-SQ 29,548 (typically at or below its Kd value).



- Add increasing concentrations of unlabeled **Daltroban**.
- For total binding, add only the radioligand and membranes.
- For non-specific binding, add a high concentration of a non-radiolabeled TP receptor antagonist (e.g., unlabeled SQ 29,548) in addition to the radioligand and membranes.
- Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium (e.g., 30-60 minutes).
- Separation of Bound and Free Ligand:
 - Rapidly filter the incubation mixture through glass fiber filters under vacuum to trap the membranes with bound radioligand.
 - Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
- · Quantification:
 - Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the **Daltroban** concentration.
 - Determine the IC₅₀ value from the resulting competition curve.
 - Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion



Daltroban is a well-characterized thromboxane A2 receptor antagonist with potent inhibitory effects on platelet aggregation and vasoconstriction. The provided information on its chemical properties, mechanism of action, and detailed experimental protocols offers a valuable resource for researchers in the fields of pharmacology and drug development investigating the therapeutic potential of TP receptor antagonism in cardiovascular and other diseases.

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